molecular formula C7H7Cl2N3S B8260340 Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)-

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)-

Cat. No.: B8260340
M. Wt: 236.12 g/mol
InChI Key: NUHUWXDACLFSBT-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- is a chemical compound belonging to the thiosemicarbazide family. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- can be synthesized through the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide. The reaction typically involves the following steps :

    Condensation Reaction: Mix 2,6-dichlorobenzaldehyde with thiosemicarbazide in ethanol.

    Reflux: Heat the mixture under reflux for several hours.

    Cooling and Filtration: Allow the reaction mixture to cool, then filter the precipitate.

    Recrystallization: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antimicrobial and antiviral properties, making it useful in biological studies.

    Medicine: Potential anticancer agent due to its ability to inhibit tumor cell growth.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

(2,6-dichloroanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-4-2-1-3-5(9)6(4)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHUWXDACLFSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NNC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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